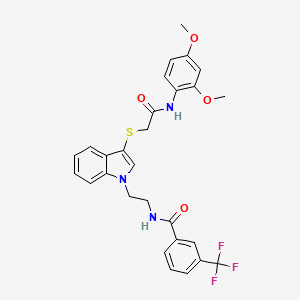

![molecular formula C13H15NS B2959072 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine CAS No. 2486-61-5](/img/structure/B2959072.png)

1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

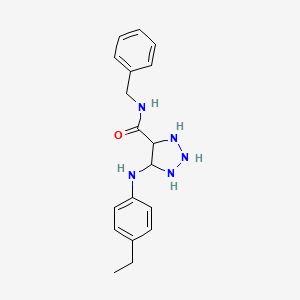

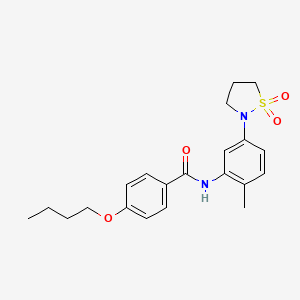

“1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine” is a chemical compound with the molecular formula C13H15NS and a molecular weight of 217.33 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom , and a benzo[b]thiophene group, which is a fused ring system incorporating a thiophene and a benzene ring .

Synthesis Analysis

The synthesis of thiophene derivatives, including benzo[b]thiophene, has been a topic of interest in recent years . One method involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide . Another approach to form the benzothiophene scaffold involves the use of alkynyl sulfides and aryne precursors . The reaction starts from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring closure .Molecular Structure Analysis

The molecular structure of “1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine” is characterized by a pyrrolidine ring and a benzo[b]thiophene group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving “1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine” are likely to be influenced by the presence of the pyrrolidine and benzo[b]thiophene groups . For instance, the pyrrolidine ring can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine” include a molecular formula of C13H15NS and a molecular weight of 217.33 .Scientific Research Applications

Anti-Inflammatory Agent

Thiophene-based compounds, such as 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine, have been reported to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anti-Psychotic Drug

Thiophene derivatives have been found to exhibit anti-psychotic effects . This suggests that 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine could potentially be used in the treatment of psychiatric disorders.

Anti-Arrhythmic Agent

The compound has been reported to have anti-arrhythmic properties . This means it could potentially be used in the treatment of irregular heartbeats or arrhythmias.

Anti-Anxiety Medication

Thiophene derivatives have also been found to exhibit anti-anxiety effects . This suggests that 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine could potentially be used in the treatment of anxiety disorders.

Anti-Fungal Agent

Thiophene-based compounds have been reported to possess anti-fungal properties . This makes them potentially useful in the treatment of fungal infections.

Anti-Cancer Agent

Thiophene derivatives have been found to inhibit kinases and exhibit anti-cancer properties . This suggests that 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine could potentially be used in cancer treatment.

Monoamine Oxidase Inhibitor

A series of benzo[b]thiophen-3-ols, which includes 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine, were synthesized and investigated as potential human monoamine oxidase inhibitors . This suggests potential applications in the treatment of neurodegenerative diseases.

Antioxidant

These compounds have also been found to possess antioxidant properties . This suggests that 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine could potentially be used to combat oxidative stress in the body.

Future Directions

properties

IUPAC Name |

1-(1-benzothiophen-3-ylmethyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NS/c1-2-6-13-12(5-1)11(10-15-13)9-14-7-3-4-8-14/h1-2,5-6,10H,3-4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQCRPLAIJSSAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CSC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzothiophen-3-ylmethyl)pyrrolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-3-nitrophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2958992.png)

![N-(2-methoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2958993.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2958999.png)

![1-((1R,5S)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2959009.png)